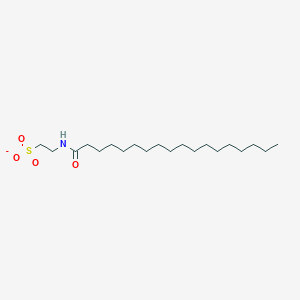

N-stearoyltaurine(1-)

Description

Contextualization within the N-Acyl Amide Lipid Class and Related Metabolites

N-acyl amides are a diverse class of endogenous signaling molecules characterized by a fatty acyl group linked to a primary amine metabolite through an amide bond. wikipedia.orgfrontiersin.org The structural variety within this class is vast, as theoretically any fatty acid can be combined with any amino acid or other primary amine, creating hundreds of unique bioactive lipids. frontiersin.orgmdpi.comresearchgate.net This family of lipids is structurally related to the well-known endocannabinoid, anandamide (B1667382) (N-arachidonoylethanolamine), and its members are often referred to as endocannabinoid-related lipids. frontiersin.org

The N-acyl amide family can be broadly categorized based on the amine conjugate. N-stearoyltaurine(1-) is a member of the N-acyl taurine (B1682933) (NAT) subclass. wikipedia.org These lipids are involved in a multitude of physiological functions, including metabolic homeostasis, pain perception, inflammation, and motor control. wikipedia.orgresearchgate.net The degradation of many N-acyl amides, including N-acyl taurines, is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgpnas.org

Table 1: Major Classes of N-Acyl Amides

| Class | Amine Group | Example(s) |

|---|---|---|

| N-Acyl Ethanolamines (NAEs) | Ethanolamine (B43304) | N-arachidonoyl ethanolamine (Anandamide), N-palmitoyl ethanolamine (PEA), N-oleoyl ethanolamine (OEA) |

| N-Acyl Taurines (NATs) | Taurine | N-stearoyltaurine, N-oleoyl taurine, N-arachidonoyl taurine |

| N-Acyl Amino Acids | Amino Acid | N-arachidonoyl glycine (B1666218), N-oleoyl serine, N-stearoyl alanine |

| N-Acyl Neurotransmitters | Neurotransmitter | N-arachidonoyl dopamine (B1211576) (NADA) |

Overview of Endogenous Fatty Acyl Taurine Conjugates (N-Acyl Taurines)

N-acyl taurines (NATs) represent a significant, though more recently described, class of bioactive fatty acid amides. pnas.org They are recognized as physiological substrates for the enzyme fatty acid amide hydrolase (FAAH), which catabolizes them. pnas.orgnih.gov The inhibition of FAAH, whether genetic or pharmacological, leads to a dramatic increase in the levels of NATs in various tissues, highlighting the importance of this enzyme in regulating their concentration. pnas.orgnih.gov

NATs are found throughout the body, with their specific composition varying by tissue. For example, the central nervous system of mice shows high concentrations of long-chain saturated NATs, whereas peripheral tissues like the liver and kidneys are enriched with polyunsaturated NATs, such as those containing arachidonic acid (C20:4) and docosahexaenoic acid (C22:6). nih.gov The biosynthesis of NATs is believed to occur via the conjugation of a fatty acyl-CoA with taurine. pnas.org An enzyme identified as acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), located in peroxisomes, has been shown to efficiently catalyze the formation of NATs from long-chain and very-long-chain fatty acids and taurine. nih.govtudublin.ie

Research has identified a variety of NATs in mammalian tissues, each with a different fatty acyl chain, which influences its biological activity. researchgate.net For instance, N-oleoyl taurine (C18:1 NAT) is the most abundant species in human plasma. researchgate.netnih.gov

Table 2: Examples of Endogenous N-Acyl Taurines (NATs)

| N-Acyl Taurine | Fatty Acyl Group |

|---|---|

| N-Stearoyltaurine | Stearoyl (C18:0) |

| N-Oleoyl taurine | Oleoyl (C18:1) |

| N-Arachidonoyl taurine | Arachidonoyl (C20:4) |

| N-Lignoceroyl taurine | Lignoceroyl (C24:0) |

| N-Nervonoyl taurine | Nervonoyl (C24:1) |

| N-Docosahexaenoyl taurine | Docosahexaenoyl (C22:6) |

Historical Perspectives on the Discovery and Initial Characterization of N-Stearoyltaurine(1-)

The discovery of N-stearoyltaurine is intrinsically linked to the broader investigation of fatty acid amide signaling and the enzyme fatty acid amide hydrolase (FAAH). In the early 2000s, research focusing on the substrates of FAAH led to the identification of new classes of bioactive lipids. mdpi.com A pivotal moment came with the application of advanced analytical techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabolite profiling. pnas.orgtudublin.ie

In 2006, Saghatelian and colleagues published a key study that identified N-acyl taurines as a second major structural class of fatty acid amides regulated by FAAH in vivo, alongside the previously known N-acyl ethanolamines. nih.govcaymanchem.com This research revealed that mice lacking the FAAH enzyme (FAAH-/-) had significantly elevated levels of NATs in their central nervous system and peripheral tissues. nih.gov It was during this period of lipidomic analysis that N-stearoyltaurine was specifically identified as a prominent N-acyl taurine found in rat brain. caymanchem.commedchemexpress.com

Initial characterization studies demonstrated that NATs could activate members of the transient receptor potential (TRP) family of ion channels. nih.govcaymanchem.com For example, N-arachidonoyl taurine was shown to be an activator of TRPV1 and TRPV4 channels. caymanchem.com The discovery of NATs as a novel class of endogenous lipids was further substantiated in 2007 with the identification of a peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1). ebi.ac.uknih.govtudublin.ie This enzyme was found to efficiently conjugate fatty acids to taurine, providing a previously unknown biosynthetic pathway for the production of N-acyltaurines and solidifying their status as endogenous signaling molecules. nih.govtudublin.ie

Properties

Molecular Formula |

C20H40NO4S- |

|---|---|

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-(octadecanoylamino)ethanesulfonate |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25)/p-1 |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Endogenous Biosynthesis and Catabolism of N Stearoyltaurine 1

Enzymatic Pathways for N-Stearoyltaurine(1-) Synthesis

The primary route for the synthesis of N-stearoyltaurine(1-) and other N-acyl taurines involves the conjugation of a fatty acyl-CoA to taurine (B1682933). This reaction is catalyzed by specific acyltransferases.

Role of Acyl-CoA Amino Acid N-Acyltransferase-1 (ACNAT1) in Taurine Conjugation

The key enzyme implicated in the synthesis of N-acyl taurines is Acyl-CoA Amino Acid N-Acyltransferase-1 (ACNAT1). tudublin.ieebi.ac.uk This peroxisomal enzyme efficiently catalyzes the conjugation of long-chain and very-long-chain fatty acyl-CoAs with taurine. ebi.ac.ukuniprot.orgresearchgate.net Recombinantly expressed ACNAT1 has demonstrated the ability to conjugate various acyl-CoAs, ranging from C12:0 to C24:0, to taurine. researchgate.net This specificity for taurine is notable, as ACNAT1 shows no conjugation activity with glycine (B1666218). ebi.ac.ukuniprot.org The reaction produces N-acyl taurine and Coenzyme A (CoASH). tudublin.ie While other enzymes like bile acid-CoA:amino acid N-acyltransferase (BAAT) can also conjugate fatty acids to taurine, this represents a minor activity for BAAT compared to its primary function in bile acid conjugation. tudublin.ienih.gov

Table 1: Acyl-CoA Substrate Specificity of ACNAT1 This table summarizes the ability of ACNAT1 to conjugate various fatty acyl-CoAs to taurine.

| Acyl-CoA Substrate | Chain Length | Conjugation to Taurine by ACNAT1 |

| Dodecanoyl-CoA | C12:0 | Yes researchgate.net |

| Tetradecanoyl-CoA | C14:0 | Yes uniprot.org |

| Hexadecanoyl-CoA | C16:0 | Yes uniprot.orgresearchgate.net |

| Octadecanoyl-CoA (Stearoyl-CoA) | C18:0 | Yes tudublin.ieuniprot.org |

| Eicosanoyl-CoA | C20:0 | Yes uniprot.org |

| Tetracosanoyl-CoA | C24:0 | Yes uniprot.orgresearchgate.net |

| Arachidonoyl-CoA | C20:4 | No researchgate.netnih.gov |

Precursor Substrate Availability and Metabolic Flux

The synthesis of N-stearoyltaurine(1-) is dependent on the availability of its precursor substrates: stearoyl-CoA and taurine. The levels of these precursors are influenced by various metabolic pathways.

Stearoyl-CoA is a saturated fatty acyl-CoA that can be derived from the diet or synthesized de novo. Its availability is regulated by enzymes involved in fatty acid metabolism. uib.no

Taurine is a conditionally essential amino acid, meaning it can be synthesized endogenously but may also need to be obtained from the diet. nih.gov The primary pathway for taurine biosynthesis in mammals starts with the oxidation of L-cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). nih.govnih.gov This is followed by the decarboxylation of cysteine sulfinic acid to hypotaurine (B1206854) by cysteine sulfinic acid decarboxylase (CSAD), which is then oxidized to taurine. nih.govnih.gov The activity of these enzymes, particularly CDO, is a key regulatory point in taurine biosynthesis. nih.gov The availability of taurine can therefore be influenced by the dietary intake of sulfur-containing amino acids and the activity of its biosynthetic pathway.

Enzymatic Degradation and Metabolism of N-Stearoyltaurine(1-)

The breakdown of N-stearoyltaurine(1-) is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH).

Involvement of Fatty Acid Amide Hydrolase (FAAH) in N-Acyl Taurine Catabolism

Fatty acid amide hydrolase (FAAH) is an integral membrane-bound serine hydrolase that is the principal enzyme responsible for the catabolism of a variety of bioactive fatty acid amides, including the N-acyl taurines. pnas.orgwikipedia.orgwikipedia.orguniprot.org FAAH catalyzes the hydrolysis of N-acyl taurines back to their constituent fatty acid and taurine. wikipedia.org The critical role of FAAH in regulating NAT levels is demonstrated in FAAH knockout mice, which exhibit dramatically elevated levels of N-acyl taurines in their tissues and blood. wikipedia.orgwikipedia.org Similarly, pharmacological inhibition of FAAH leads to a rapid and significant increase in peripheral NAT levels. nih.gov

Other Putative Enzymes Regulating N-Stearoyltaurine(1-) Levels

While FAAH is the primary enzyme for N-acyl taurine degradation, other enzymes may play a role in regulating the broader N-acyl amide metabolic network. For instance, the phosphotriesterase-related (PTER) enzyme has been identified as a bidirectional taurine N-acetyltransferase/hydrolase, but it shows no activity towards long-chain N-fatty acyl taurines like N-stearoyltaurine. nih.govresearchgate.net Further research may uncover other enzymes that contribute to the regulation of N-stearoyltaurine(1-) levels.

Spatial and Temporal Regulation of N-Stearoyltaurine(1-) Levels in Biological Tissues

The levels of N-stearoyltaurine(1-) and other N-acyl taurines are not uniform throughout the body and can change in response to physiological conditions. ACNAT1, the key synthesizing enzyme, is primarily expressed in the liver and kidney. ebi.ac.uk FAAH, the main catabolizing enzyme, is also found in various tissues, including the liver, kidneys, and skin. pnas.orgnih.gov

Studies have shown that N-stearoyltaurine is present in various tissues, including the brain, kidney, and skin. pnas.orgnih.govcaymanchem.com Its levels can be dynamically regulated. For example, in a study on skin wound healing, N-stearoyltaurine levels showed a transient decrease 6 hours after wounding. pnas.orgnih.gov In another study, N-stearoyltaurine levels were found to be significantly higher in metallothionein (B12644479) knockout mice compared to wild-type mice. semanticscholar.org Furthermore, a study on heart failure models showed a decrease in N-stearoyltaurine abundance in moderately affected hearts compared to controls. mdpi.com These findings suggest that the tissue levels of N-stearoyltaurine(1-) are subject to complex spatial and temporal regulation, likely reflecting its role in specific physiological and pathological processes.

Table 2: Tissue Distribution and Observed Changes in N-Stearoyltaurine(1-) Levels This table provides a summary of tissues where N-stearoyltaurine(1-) has been detected and observed changes in its levels under different conditions.

| Tissue | Condition | Observed Change in N-Stearoyltaurine(1-) Levels | Reference |

| Skin | Wound Healing (6 hours post-wounding) | Transient Decrease | pnas.orgnih.gov |

| Plasma | Metallothionein Knockout Mice | 6.3-fold Higher | semanticscholar.org |

| Heart | Moderate Systolic Dysfunction | Decreased Abundance | mdpi.com |

| Brain | Normal Rat | Detected | caymanchem.com |

| Kidney | Normal Rat | Detected | nih.gov |

Interplay with Broader Lipid and Amino Acid Metabolic Pathways

The metabolism of N-stearoyltaurine(1-), a member of the N-acyl taurine (NATs) class of fatty acid amides, is intricately linked with broader lipid and amino acid metabolic pathways. hmdb.cahmdb.ca Its formation and breakdown are directly dependent on the availability of its precursors, stearic acid and taurine, and the activity of specific enzymes that also participate in the metabolism of other bioactive lipids.

The synthesis of N-stearoyltaurine involves the conjugation of stearic acid, a saturated fatty acid, with taurine, a conditionally essential amino acid. nih.gov While the precise enzymatic machinery for the biosynthesis of NATs remains an active area of investigation, it is understood that the process draws from the cellular pools of both fatty acids and taurine. wikipedia.org The availability of stearic acid is governed by fatty acid metabolism, including dietary intake and de novo lipogenesis.

Taurine is one of the most abundant amino acids in mammals and is derived from the metabolism of cysteine. nih.gov Its own metabolism involves several pathways, including its conjugation with bile acids to form taurocholic acid, a process crucial for lipid digestion and absorption. nih.gov The pathway leading to N-stearoyltaurine represents an alternative use of the taurine pool.

The primary enzyme responsible for the degradation of N-stearoyltaurine and other NATs is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orgnih.gov This enzyme hydrolyzes the amide bond, releasing stearic acid and taurine back into their respective metabolic pools. The role of FAAH highlights a significant point of intersection with other lipid signaling pathways. FAAH also mediates the breakdown of N-acylethanolamines (NAEs), another important class of lipid signaling molecules. wikipedia.org This dual specificity of FAAH suggests a coordinated regulation of NATs and NAEs, where the metabolism of one class can influence the levels and activity of the other. For instance, in mice lacking the FAAH enzyme, a significant increase in the levels of NATs in tissues and blood has been observed. wikipedia.org

The interplay of N-stearoyltaurine with lipid metabolism extends to its potential biological activities. N-acyl taurines have been identified as endogenous lipid messengers that can activate members of the transient receptor potential (TRP) family of calcium channels, which are involved in various sensory and physiological processes. researchgate.netgerli.comcaymanchem.com The regulation of N-stearoyltaurine levels through its metabolic pathways can, therefore, influence these signaling events.

Furthermore, taurine itself has been shown to influence lipid metabolism, including attenuating lipid metabolic disorders. mdpi.com This suggests that the metabolic flux through the N-stearoyltaurine pathway could be influenced by, and in turn influence, the broader landscape of lipid homeostasis.

Molecular Mechanisms of N Stearoyltaurine 1 Action

Ligand-Receptor Interactions and Activation Profiles

The primary molecular targets identified for N-acyl taurines, including N-stearoyltaurine(1-), are members of the Transient Receptor Potential (TRP) family of ion channels. Interaction with these receptors is a key initiating step in its signaling pathway.

N-stearoyltaurine(1-) and other related N-acyl taurines have been identified as endogenous activators of multiple members of the TRP family of cation channels. nih.govplos.org These channels are critical cellular sensors for a variety of physical and chemical stimuli. Research has specifically implicated N-acyl taurines as agonists for the vanilloid subfamily members TRPV1 and TRPV4. nih.govplos.org The activation of these channels by NATs suggests the existence of a significant lipid signaling system that is regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catabolizes these molecules. nih.gov N-stearoyltaurine is recognized as a prominent amino-acyl endocannabinoid that has been isolated from rat brain and is known to be present in other tissues like the kidney, where it can activate these TRP channels. nih.gov

While N-acyl taurines as a class are known to activate TRP channels, the specific potency of N-stearoyltaurine(1-) is not well-defined in the scientific literature. However, data from structurally related compounds provide insight into its likely activity profile. For instance, N-arachidonoyl taurine (B1682933), another N-acyl taurine, activates TRPV1 and TRPV4 with EC₅₀ values of 28 µM and 21 µM, respectively. nih.gov

Conversely, studies on N-acylethanolamines, which are structurally similar to NATs, indicate that the saturation of the fatty acid chain is a critical determinant of activity. Unsaturated C18 N-acylethanolamines (like N-oleoylethanolamine) activate TRPV1, whereas the fully saturated N-stearoylethanolamine (the ethanolamine (B43304) analog of N-stearoyltaurine) does not. plos.org This suggests that the saturated 18-carbon stearoyl chain of N-stearoyltaurine(1-) may render it less potent at TRPV1 compared to its unsaturated counterparts. The activity of N-acyl amides at TRPV receptors is an area of active investigation, with over 70 naturally occurring variants identified, many of which show activity at TRPV1-4. elifesciences.org

| Compound | Target | Reported Potency (EC₅₀) |

|---|---|---|

| N-Arachidonoyl Taurine | TRPV1 | 28 µM nih.gov |

| N-Arachidonoyl Taurine | TRPV4 | 21 µM nih.gov |

| N-Stearoylethanolamine | TRPV1 | Inactive plos.org |

| GSK1016790A (Synthetic Agonist) | TRPV4 | 2.1-18 nM medchemexpress.com |

| Capsaicin (Exogenous Agonist) | TRPV1 | ~0.43 µM semanticscholar.org |

The activation of TRPV1 and TRPV4 channels by ligands like N-stearoyltaurine(1-) initiates a variety of intracellular signaling cascades, primarily driven by the influx of cations, especially calcium (Ca²⁺).

TRPV1-Mediated Cascades: The opening of the TRPV1 channel leads to a rapid increase in intracellular Ca²⁺. pnas.org This influx can trigger multiple downstream pathways. Ca²⁺ can directly or indirectly activate protein kinase C (PKC) and protein kinase A (PKA). uib.no The Ca²⁺ influx can also activate Ca²⁺-dependent phosphatases like calcineurin and kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). uib.no These signaling intermediates can then phosphorylate further targets, including the extracellular signal-regulated kinase (ERK), leading to changes in gene expression and cellular function. oup.com In some contexts, TRPV1 activation can also stimulate the release of ATP, which then acts on P2Y2 purinergic receptors to further amplify Ca²⁺ signaling. pnas.org

TRPV4-Mediated Cascades: Activation of TRPV4 also results in a significant influx of Ca²⁺. mdpi.com This has been shown to trigger signaling through the RhoA/ROCK1 pathway, which is involved in regulating cytoskeletal dynamics. uniprot.org Other pathways engaged by TRPV4 activation include the p38-MAPK and PI3K pathways. mdpi.com Furthermore, TRPV4 can physically and functionally associate with other ion channels and transporters, such as the Na⁺/Ca²⁺ exchanger (NCX) and the IP₃ receptor (IP₃R1) on the endoplasmic reticulum, allowing for complex regulation of local Ca²⁺ signals. plos.org

Influence on Intracellular Ion Homeostasis, Particularly Calcium Dynamics

The primary mechanism by which N-stearoyltaurine(1-) influences intracellular ion homeostasis is through its activation of TRP channels. nih.govplos.org Both TRPV1 and TRPV4 are non-selective cation channels with a particularly high permeability to Ca²⁺. nih.govresearchgate.net

Upon binding of N-stearoyltaurine(1-) to these channels, they open and permit the flow of Ca²⁺ from the extracellular space into the cell, down its steep electrochemical gradient. This leads to a rapid and often localized increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.gov This transient rise in [Ca²⁺]i acts as a ubiquitous second messenger, initiating the diverse signaling cascades described previously (Section 3.1.3). The cell tightly regulates these Ca²⁺ signals in space and time to achieve specific physiological outcomes. The process is self-limiting, as elevated intracellular Ca²⁺ can also contribute to the desensitization of TRP channels, providing a negative feedback loop. uib.no

Potential Interactions with Other G-Protein Coupled Receptors or Nuclear Receptors

While TRP channels are primary targets, the interaction of N-acyl taurines with other receptor families has been explored.

G-Protein Coupled Receptors (GPCRs): Research into the effects of N-acyl taurines on metabolic regulation has revealed interactions with specific GPCRs. A key study demonstrated that N-oleoyl taurine (C18:1 NAT), which differs from N-stearoyltaurine only by a single double bond, acts as an agonist for GPR119. nih.govoup.com This activation leads to the secretion of glucagon-like peptide-1 (GLP-1). oup.com Notably, the same study screened C18:1 NAT against a panel of other fatty acid-sensing GPCRs, including GPR120, GPR40, GPR41, GPR43, and GPR84, and found no activation. oup.com This suggests that N-stearoyltaurine(1-) is unlikely to be a direct agonist for GPR120 but may interact with GPR119.

Nuclear Receptors: Nuclear receptors are a family of transcription factors that are often activated by lipid-soluble ligands and play key roles in metabolism and inflammation. tudublin.ie Given the lipophilic nature of N-stearoyltaurine(1-), an interaction is theoretically plausible. However, a review of the current scientific literature reveals no direct evidence of N-stearoyltaurine(1-) or other N-acyl taurines binding to and activating any nuclear receptors.

Enzyme Activity Modulation and Protein-Ligand Binding Events

N-stearoyltaurine(1-) is involved in significant protein-ligand interactions as a substrate for metabolic enzymes that regulate its cellular concentration.

The synthesis of N-acyl taurines is catalyzed by a peroxisomal enzyme, acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1), which facilitates the conjugation of a fatty acyl-CoA with taurine.

The primary enzyme responsible for the degradation of N-stearoyltaurine(1-) is Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase. nih.govsemanticscholar.org FAAH hydrolyzes the amide bond, breaking the molecule down into stearic acid and taurine. The regulation of N-stearoyltaurine(1-) levels by FAAH is a critical control point in its signaling pathway; inhibition of FAAH leads to a dramatic elevation of endogenous N-acyl taurines. nih.gov In addition to FAAH, there is evidence that N-acyl taurines with polyunsaturated acyl chains can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting that N-stearoyltaurine(1-) could potentially compete for these enzymes, although direct evidence for it being a substrate is limited. plos.org There is currently no evidence to suggest that N-stearoyltaurine(1-) itself modulates the catalytic activity of other enzymes.

Cellular and Subcellular Functions of N Stearoyltaurine 1 in in Vitro Research

Effects on Cellular Signaling Pathways (e.g., EGFR phosphorylation, mTOR pathways)

The influence of N-acyl taurines on critical cellular signaling pathways is an area of active investigation. Evidence suggests a connection between NATs and the Epidermal Growth Factor Receptor (EGFR) signaling cascade. In primary cultures of human keratinocytes, N-arachidonoyl taurine (B1682933) (NAT 20:0), a related long-chain NAT, was found to cause a rapid induction of EGFR phosphorylation on tyrosine 1,068, a key step for downstream signaling. pnas.org This effect was also observed when endogenous NAT levels were increased through pharmacological inhibition of their degrading enzyme, fatty acid amide hydrolase (FAAH). pnas.org

Furthermore, a metabolomics study of EGFR-mutant non-small cell lung cancer (NSCLC) cells treated with the EGFR inhibitor erlotinib (B232) observed a short-term increase in intracellular levels of N-stearoyltaurine after 8 hours of treatment. oncotarget.comoncotarget.com While this finding links N-stearoyltaurine to the EGFR pathway, it is a correlational observation within a complex cellular response to pathway inhibition, and does not define a direct regulatory role for N-stearoyltaurine itself.

Currently, there is a lack of direct in vitro evidence detailing the effects of N-stearoyltaurine on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Regulation of Cell Proliferation, Differentiation, and Apoptosis in Cultured Cells

Studies on cultured cancer cells indicate that long-chain N-acyl taurines possess anti-proliferative and pro-apoptotic properties. Research on the human prostate adenocarcinoma cell line PC-3 demonstrated that treatment with related NATs, specifically N-arachidonoyl taurine and N-oleoyl taurine, resulted in a significant reduction in cell proliferation at concentrations as low as 1 µM. pnas.org

Further analysis of the cell cycle in PC-3 cells treated with N-oleoyl taurine revealed an increased number of cells in the sub-G1 population, which is indicative of apoptosis, and a corresponding decrease in the number of cells in the S phase. pnas.org These findings suggest that certain NATs can arrest the cell cycle and induce programmed cell death in cancer cells. In human fibroblast primary cultures, increasing endogenous NATs by inhibiting the FAAH enzyme was shown to enhance the expression of α-smooth muscle actin and procollagen (B1174764) type I, markers associated with fibroblast differentiation into myofibroblasts. pnas.org

| Compound | Cell Line | Effect | Concentration | Key Findings | Source |

|---|---|---|---|---|---|

| N-arachidonoyl taurine | PC-3 (Prostate Cancer) | Anti-proliferative | ≥ 1 µM | Significantly reduced cell proliferation and colony-forming ability. | pnas.org |

| N-oleoyl taurine | PC-3 (Prostate Cancer) | Anti-proliferative, Pro-apoptotic | ≥ 1 µM | Reduced proliferation; increased cells in sub-G1 phase (apoptosis); decreased cells in S-phase. | pnas.org |

Modulation of Cell Migration and Motogenesis in Cellular Models

The modulation of cell movement is a critical function for tissue repair and development. In vitro scratch assays using confluent monolayers of human foreskin keratinocytes in primary culture have shown that pharmacological blockade of the FAAH enzyme, which increases endogenous levels of NATs, stimulates motogenesis. pnas.org This suggests that NATs, as a class, can promote the migration of keratinocytes, a crucial process in wound healing. pnas.org

Contribution to Intracellular Quality Control Processes (e.g., autophagy, proteasome system)

The direct role of N-stearoyltaurine in intracellular quality control systems like autophagy and the proteasome system has not been extensively characterized in dedicated in vitro studies. One conference abstract noted that N-stearoyltaurine levels were altered in a model of repeated mild traumatic brain injury and that a potential treatment reversed this change, alongside reductions in markers for autophagy and apoptosis. memberclicks.net However, this provides only a preliminary and indirect link. The parent molecule, taurine, is known to modulate autophagy, but whether this function is retained or modified in its N-acylated form with stearic acid requires further investigation. americanchemicalsuppliers.com

Role in Cellular Osmoregulation and Volume Control

While direct experimental evidence for N-stearoyltaurine's role in osmoregulation is limited, related findings suggest a potential involvement. A study on EGFR-mutant lung cancer cells found that under the stress of inhibitor treatment, levels of several major osmolytes, including taurine, were significantly elevated. oncotarget.com The same study noted that N-acyl taurines are known activators of the transient receptor potential (TRP) family of calcium channels, with one member, TRPV4, being involved in regulating osmotic pressure. oncotarget.comoncotarget.com The parent compound, taurine, is a well-established organic osmolyte that plays a crucial role in cell volume regulation. americanchemicalsuppliers.com These connections suggest that N-stearoyltaurine could potentially contribute to cellular responses to osmotic stress, though specific in vitro validation is needed.

Interactions with Cellular Membranes and Subcellular Organelles (e.g., mitochondria)

As an amphiphilic molecule, N-stearoyltaurine possesses both a lipophilic stearic acid tail and a hydrophilic taurine headgroup, facilitating its interaction with cellular membranes. A high-content imaging screen identified N-stearoyltaurine as a modulator of plasma membrane rafts, which are specialized microdomains rich in certain lipids and proteins that play key roles in cell signaling. acs.org This finding indicates a direct interaction with and influence on the organization of the plasma membrane. acs.org

The stearic acid component is a saturated fatty acid that can be incorporated into membrane phospholipids, influencing membrane fluidity and function. researchgate.net The taurine component is known to be important for mitochondrial function, particularly in maintaining the structural integrity of mitochondrial membranes and supporting the oxidative phosphorylation process. nih.gov While direct studies on N-stearoyltaurine's interaction with mitochondria are lacking, its constituent parts suggest a plausible role in modulating mitochondrial membrane properties and functions.

Physiological Roles and Biological Implications of N Stearoyltaurine 1 in Animal Models

Impact on Specific Organ Systems in Preclinical Animal Studies

Cutaneous Homeostasis and Wound Healing Processes in Murine Models

The skin, as the body's primary protective barrier, relies on a complex interplay of cellular and molecular signals to maintain its integrity and facilitate repair. nih.gov Recent evidence from murine models has highlighted the crucial role of N-acyl taurines, including N-stearoyltaurine, in these processes. nih.gov

Research has demonstrated that the levels of specific long-chain saturated NATs, such as N-eicosanoyl-taurine and N-tetracosanoyl-taurine, are dynamically regulated during skin wound healing in mice. nih.govnih.gov These NATs are substrates for the enzyme fatty acid amide hydrolase (FAAH). nih.govnih.gov Studies have shown that genetic or pharmacological inhibition of FAAH leads to an accumulation of NATs and accelerates skin wound closure in mice. nih.govnih.gov This accelerated healing is associated with increased motogenesis of human keratinocytes and differentiation of human fibroblasts in primary cultures. nih.gov

The mechanism underlying this enhanced wound repair involves the interaction of NATs with key signaling pathways. Local administration of synthetic NATs in murine models has been shown to stimulate wound closure by promoting tyrosine phosphorylation of the epidermal growth factor receptor (EGFR) and increasing intracellular calcium levels. nih.govnih.gov This signaling cascade appears to be under the permissive control of transient receptor potential vanilloid-1 (TRPV1) receptors. nih.govnih.gov These findings suggest that FAAH-regulated NAT signaling represents a novel lipid-based mechanism governing wound healing in mammalian skin. nih.govnih.gov

Table 1: Effects of N-Acyl Taurines on Cutaneous Cells in In Vitro Murine Models

| Cell Type | Treatment | Observed Effect | Implicated Mechanism |

|---|---|---|---|

| Murine Keratinocytes | FAAH inhibition (leading to increased NATs) | Increased motogenesis (migration) | EGFR phosphorylation, increased intracellular calcium nih.govnih.gov |

| Murine Fibroblasts | FAAH inhibition (leading to increased NATs) | Enhanced differentiation (e.g., increased α-smooth muscle actin and procollagen (B1174764) type I expression) | FAAH-regulated NAT signaling nih.gov |

| Murine Skin Wounds | Local administration of synthetic NATs | Accelerated wound closure | EGFR phosphorylation, increased intracellular calcium, TRPV1 receptor involvement nih.govnih.gov |

Central Nervous System Functions and Neurotransmitter Modulation in Rodent Brain

While direct studies on N-stearoyltaurine's specific role in the central nervous system (CNS) of rodents are limited, the broader family of taurine-containing compounds is known to have significant neuromodulatory functions. nih.gov Taurine (B1682933) itself is one of the most abundant amino acids in the brain and acts as an inhibitory neuromodulator. biomolther.orgnih.gov It can influence neuronal development, including neurogenesis and migration, and modulate neuronal activity by interacting with glycine (B1666218) and GABA receptors. nih.gov

N-acyl amides, a class of lipids that includes N-acyl taurines, are recognized for their diverse roles in the CNS. medchemexpress.com Some N-acyl taurines have been detected in the brains of mice. researchgate.net The enzymatic machinery for the synthesis of N-acyl taurines, specifically acyl-CoA:amino acid N-acyltransferase (ACNAT1), is present in rodent tissues. tudublin.ie While the direct impact of N-stearoyltaurine on neurotransmitter systems in the rodent brain requires further investigation, its structural similarity to other neuroactive lipids suggests a potential for such activity. nih.gov The ability of some related compounds to penetrate the blood-brain barrier in mice further supports the plausibility of a central role. medchemexpress.com

Cardiovascular System Involvement in Animal Physiology

The influence of N-stearoyltaurine on the cardiovascular system in animal models is an area of emerging research. While specific data on N-stearoyltaurine is not extensively available, studies on taurine provide a physiological context. Taurine has been shown to have protective effects on the cardiovascular system in various animal models, including roles in regulating blood pressure and protecting against cardiomyopathy. nih.gov Taurine deficiency in animals has been linked to cardiovascular abnormalities. nih.gov

Some N-acyl taurines have been identified as anti-inflammatory endocannabinoids, which could have implications for cardiovascular health, as inflammation is a key factor in many cardiovascular diseases. uib.no The regulation of lipid metabolism, in which N-acyl taurines are involved, is also intrinsically linked to cardiovascular function. Further research is needed to delineate the specific actions of N-stearoyltaurine within the cardiovascular system of animal models.

Renal Physiology and Kidney Function in Mammalian Models

The kidney plays a vital role in filtering waste products and maintaining fluid and electrolyte balance. nih.govbiorxiv.org Taurine is known to be important for renal function, and its role in various forms of kidney disease has been investigated in animal models. nih.gov Studies in rats have shown that taurine can offer protection against diabetic nephropathy and acute kidney injury. nih.gov The enzyme responsible for conjugating fatty acids to taurine, ACNAT1, has been identified in mouse peroxisomes, suggesting a role for N-acyl taurines in renal lipid metabolism. tudublin.ie N-arachidonoyl taurine has been detected in the kidneys of mice, with levels increasing in FAAH knockout models. tudublin.ie While direct evidence for the specific role of N-stearoyltaurine in renal physiology in mammalian models is still forthcoming, the presence of its synthetic machinery and related compounds in the kidney points towards a potential involvement in renal metabolic processes. tudublin.ie

Contribution to Systemic Metabolic Homeostasis in Animal Studies

Energy Expenditure and Lipid Metabolism Regulation

N-stearoyltaurine and other N-acyl taurines appear to be significant players in the regulation of systemic energy expenditure and lipid metabolism, as suggested by studies in animal models. nih.gov Taurine itself is involved in numerous metabolic processes, including lipid metabolism and glucose homeostasis. scione.com

In a human liver chimeric mouse model of non-alcoholic fatty liver disease (NAFLD), N-stearoyltaurine was among the metabolites identified in the liver, and its levels were altered in the disease state, suggesting a role in hepatic lipid metabolism. escholarship.org Furthermore, studies in aged laying hens, an animal model for NAFLD, have shown that taurine supplementation can alleviate fat deposition and liver damage by promoting lipolysis and fatty acid oxidation. nih.gov

Metabolomic profiling of plasma from middle-aged and advanced-age male mice has also identified N-stearoyltaurine as a differential metabolite, indicating its potential connection to age-related metabolic changes. aging-us.com The regulation of N-acyl taurine levels by FAAH, an enzyme that also metabolizes other bioactive lipids, further positions these compounds at the crossroads of lipid signaling and energy balance. nih.gov The precise mechanisms by which N-stearoyltaurine influences energy expenditure and lipid metabolism in different tissues and physiological states in animal models remain an active area of investigation.

Table 2: N-Stearoyltaurine and Related Compounds in Metabolic Studies in Animal Models

| Animal Model | Study Focus | Key Finding Related to N-Stearoyltaurine or Taurine | Reference |

|---|---|---|---|

| Human Liver Chimeric Mice | Non-alcoholic fatty liver disease (NAFLD) | N-stearoyltaurine identified as an altered metabolite in NAFLD livers. | escholarship.org |

| Aged Laying Hens | Non-alcoholic fatty liver disease (NAFLD) | Taurine supplementation alleviated fat deposition and liver damage. | nih.gov |

| Middle-aged and Advanced-age Male Mice | Age-related metabolic changes | N-stearoyltaurine was identified as a metabolite with differential levels between age groups and genotypes. | aging-us.com |

| FAAH Knockout Mice | Lipid metabolism | Increased levels of N-acyl taurines in various tissues. | tudublin.ie |

Glucose Homeostasis and Insulin (B600854) Sensitivity

N-acyl taurines (NATs), a class of lipid messengers to which N-stearoyltaurine belongs, have been shown to play a significant role in the regulation of glucose homeostasis. nih.gov Research in animal models indicates that these endogenous molecules can improve metabolic parameters, particularly in the context of glucose tolerance and insulin sensitivity. nih.gov

Studies have utilized engineered mouse models to specifically investigate the effects of elevated NAT levels. nih.gov For instance, a mouse model with a single amino acid substitution in the enzyme fatty acid amide hydrolase (FAAH), specifically FAAH-S268D, was developed. This modification selectively prevents the breakdown of NATs without affecting the levels of another major class of lipids degraded by FAAH, the N-acylethanolamines (NAEs). nih.gov These FAAH-S268D mice, exhibiting substantially increased levels of various NATs, including N-stearoyltaurine, demonstrated heightened insulin sensitivity. nih.gov This suggests a direct role for NATs in enhancing the body's response to insulin.

Further investigations have shown that specific NATs, such as N-oleoyl taurine, can improve glucose tolerance in mice. nih.gov The parent molecule, taurine, has also been extensively studied, showing beneficial effects on glucose homeostasis. In diabetic rat models, taurine supplementation has been found to ameliorate hyperglycemia and dyslipidemia by improving insulin resistance. nih.govnih.gov It achieves this, in part, by enhancing insulin-stimulated tyrosine phosphorylation of the insulin receptor in skeletal muscle and liver tissues. nih.gov While these studies focus on taurine, the findings provide a foundational understanding of the potential mechanisms through which its acylated forms, like N-stearoyltaurine, may exert their effects. The elevation of NATs in specialized mouse models correlates with improved postprandial glucose regulation and increased secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose control. nih.gov

Table 1: Research Findings on N-Acyl Taurines and Glucose Homeostasis in Animal Models

| Animal Model | Key Findings | Implication for Glucose Homeostasis | Reference |

|---|---|---|---|

| FAAH-S268D Engineered Mice | Exhibited elevated N-acyl taurine (NAT) levels and heightened insulin sensitivity. | NATs play a role in improving insulin sensitivity. | nih.gov |

| C57BL/6J Mice | Administration of N-oleoyl taurine improved glucose tolerance and stimulated GLP-1 secretion. | A specific NAT can directly enhance glucose regulation. | nih.gov |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Taurine supplementation improved insulin sensitivity and lowered serum glucose. | The taurine component of N-stearoyltaurine has known anti-diabetic properties. | nih.govnih.gov |

Role in Inflammatory and Immune Responses in Animal Contexts

The N-acyl taurine family, including N-stearoyltaurine, is implicated in the modulation of inflammatory and immune processes, as suggested by metabolomic studies in animal models. semanticscholar.org Research has identified changes in N-stearoyltaurine levels in response to inflammatory stimuli, pointing to its participation in these pathways. semanticscholar.org The broader family of N-acyl amides and their metabolic regulation are connected to immune system functions. uib.no

The parent compound, taurine, is recognized for its significant anti-inflammatory properties. nih.govnih.gov In animal studies, restoring taurine levels to those found in younger animals has been shown to attenuate inflammation and boost the immune response. nih.gov Taurine supplementation in mice can reduce the number of senescent cells, which contribute to inflammation through the senescence-associated secretory phenotype. nih.gov A systematic review of controlled trials, while focused on taurine, highlights its ability to reduce levels of key inflammatory and oxidative stress biomarkers, such as C-reactive protein (CRP) and malondialdehyde (MDA). nih.gov

While direct studies on the specific immunomodulatory role of N-stearoyltaurine are emerging, its presence in immune-relevant tissues and its regulation during inflammatory events suggest it is an active participant in these processes. semanticscholar.org The actions of taurine provide a strong indication of the potential anti-inflammatory capacity of its N-acyl derivatives. In animal models of colitis, other lipid signaling molecules with structural similarities have demonstrated the ability to modulate the immune system. researchgate.net The development of "humanized" immune system (HIS) mice, which are immunodeficient mice engrafted with human immune cells, offers a promising platform for future in-vivo research into the specific interactions between N-stearoyltaurine and human immune responses. nih.govtaconic.com

Table 2: Effects of Taurine (a Precursor to N-Stearoyltaurine) on Inflammatory Biomarkers

| Biomarker | Effect of Taurine Supplementation | Context | Reference |

|---|---|---|---|

| C-reactive protein (CRP) | Reduction in levels | Meta-analysis of clinical trials | nih.gov |

| Malondialdehyde (MDA) | Reduction in levels | Meta-analysis of clinical trials | nih.gov |

| Tumor necrosis factor-alpha (TNF-α) | No significant effect reported in meta-analysis | Meta-analysis of clinical trials | nih.gov |

| Interleukin-6 (IL-6) | No significant effect reported in meta-analysis | Meta-analysis of clinical trials | nih.gov |

Cross-Talk with Endocannabinoid System and Other Lipid Signaling Networks in Animal Models

N-stearoyltaurine is an endogenous lipid that actively participates in cross-talk with major signaling networks, most notably the endocannabinoid system (ECS). caymanchem.com It has been identified as a prominent amino-acyl endocannabinoid during lipidomic analysis of rat brain tissue. caymanchem.com The ECS is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade them. nih.govnih.gov

The primary enzyme responsible for the degradation of N-acyl taurines is fatty acid amide hydrolase (FAAH). nih.gov This enzyme is also a key regulator of the N-acylethanolamine (NAE) class of endocannabinoids, including anandamide (B1667382). nih.govnih.gov By degrading both NATs and NAEs, FAAH represents a critical node of interaction between these two distinct classes of lipid messengers. Animal models where FAAH activity is disrupted show concurrent elevations in both NATs and NAEs, complicating the study of their individual effects. nih.gov However, the development of models like the FAAH-S268D mouse, which selectively spares NAEs while allowing NATs to accumulate, has been instrumental in deconvoluting these signaling pathways. nih.gov

Beyond the ECS, N-acyl taurines are part of a broader network of lipid signaling molecules that regulate cellular function. frontiersin.org This novel class of compounds, discovered through mass spectral lipidomic analysis of rat brain and kidney, has been shown to activate members of the transient receptor potential (TRP) family of ion channels. caymanchem.com This demonstrates a functional link to another important signaling system involved in sensory perception and cellular regulation. The interaction of these lipid molecules is highly complex and regulated, often depending on the specific lipid structure, its concentration, and the surrounding lipid environment of the cell membrane, which can influence the activity of membrane-bound receptors like G protein-coupled receptors (GPCRs). nih.gov

Table 3: Interactions of N-Stearoyltaurine with Signaling Systems in Animal Models

| Interacting System | Key Molecule/Receptor | Nature of Interaction | Reference |

|---|---|---|---|

| Endocannabinoid System | Fatty Acid Amide Hydrolase (FAAH) | N-stearoyltaurine is a substrate for FAAH, the same enzyme that degrades the endocannabinoid anandamide. | nih.gov |

| Endocannabinoid System | Identified as an amino-acyl endocannabinoid. | N-stearoyltaurine is considered part of the broader family of endocannabinoid-like molecules. | caymanchem.com |

| Ion Channel Signaling | Transient Receptor Potential (TRP) Channels | The class of N-acyl taurines activates members of the TRP family of calcium channels. | caymanchem.com |

Analytical Methodologies for N Stearoyltaurine 1 Research

Extraction and Sample Preparation Techniques from Complex Biological Matrices (e.g., tissues, biofluids)

The initial and critical step in the analysis of N-stearoyltaurine(1-) from biological materials such as tissues and biofluids is its efficient extraction. Given that N-stearoyltaurine is a hydrophobic, lipid-like molecule, the extraction protocols are designed to separate lipids from other cellular components like proteins and hydrophilic molecules.

A common approach involves liquid-liquid extraction using organic solvents. For instance, lipids from liver or muscle tissue can be extracted using a chloroform-methanol solution (2:1, v/v), a method based on the Folch protocol. frontiersin.org For the analysis of N-acyl taurines (NATs) in tissues like the mouse liver and intestine, a detailed procedure involves homogenization of the tissue followed by extraction with a solvent system designed to isolate these specific lipids. nih.govresearchgate.net The organic extracts are then typically combined, concentrated under a stream of nitrogen, and dried before being reconstituted in a suitable solvent, like methanol, for analysis. researchgate.net

Sample preparation may also involve a protein precipitation step, especially for biofluids like plasma or serum. This is often achieved by adding a solvent such as methanol. lcms.cz The supernatant, containing the analyte of interest, is then separated for further processing. For high-throughput lipidomics, extraction methods are often adapted for 96-well plates, utilizing solvent mixtures such as dichloromethane/methanol or tert-butyl methyl ether (TBME) in combination with methanol. mdpi.com The choice of extraction solvent and method is critical for achieving good recovery and minimizing matrix effects, which can interfere with subsequent analysis.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate N-stearoyltaurine(1-) from other lipids and molecules present in the complex extract. This separation is vital for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), is the primary technique for the separation of N-acyl taurines. nih.govnih.gov These methods utilize a stationary phase (a column) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their chemical properties.

For N-acyl taurines, reverse-phase chromatography is commonly used, typically with a C18 column. nih.govresearchgate.net In this setup, the stationary phase is nonpolar, and a polar mobile phase is used. The separation is based on the hydrophobicity of the molecules; more hydrophobic compounds like N-stearoyltaurine(1-) interact more strongly with the C18 stationary phase and thus take longer to elute from the column. The mobile phase often consists of a gradient mixture of solvents, such as water with an additive like formic acid and an organic solvent like acetonitrile (B52724) or methanol, to achieve optimal separation. nih.govfrontiersin.org

Derivatization, the process of chemically modifying a compound to enhance its detection, can also be employed. For instance, taurine (B1682933) and related compounds can be derivatized with agents like dabsyl chloride or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) to create products that are easily detectable by UV or fluorescence detectors. dundee.ac.uk

Gas Chromatography (GC) Applications in Lipidomics

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile or semi-volatile compounds. While less common for intact N-acyl taurines due to their low volatility, GC has broad applications in lipidomics, especially for the analysis of fatty acids, which are the building blocks of N-stearoyltaurine(1-).

In GC-based lipidomics, lipids are often first hydrolyzed to release their constituent fatty acids, which are then derivatized to make them more volatile (e.g., converted to fatty acid methyl esters, FAMEs). mdpi.com The sample is then vaporized and separated in a long capillary column. mdpi.com A method for the direct determination of taurine by GC has also been developed, which involves converting taurine into a more volatile N-isobutyloxycarbonyl di-n-butylamide derivative. nih.gov This derivative shows good chromatographic properties and allows for quantitative analysis. nih.gov GC is typically coupled with a mass spectrometer (GC-MS) for detection and identification of the separated compounds. mdpi.com

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is the definitive technique for the detection and quantification of N-stearoyltaurine(1-) due to its exceptional sensitivity and specificity. It works by ionizing molecules and then separating the ions based on their mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantitation of N-Stearoyltaurine(1-)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of N-acyl taurines, including N-stearoyltaurine(1-). nih.govresearchgate.netpnas.org After the compounds are separated by HPLC/UPLC, they enter the mass spectrometer.

In a tandem mass spectrometer (often a triple quadrupole, QqQ), a specific ion corresponding to the mass of N-stearoyltaurine(1-) is selected (precursor ion). This ion is then fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for precise quantification even at very low concentrations. lcms.cz For N-acyl taurines, characteristic product ions at m/z 80 and m/z 107 are often monitored for identification. nih.govresearchgate.net This technique has been successfully used to measure NAT levels in various mouse tissues, including the liver and intestine. nih.govresearchgate.net

| Parameter | Value/Observation |

|---|---|

| Linearity Range | 1-300 ng/ml |

| Correlation Coefficient (R²) | ≥ 0.9996 |

| Limit of Detection (LOD) | 0.3-0.4 ng/ml |

| Limit of Quantification (LOQ) | 1 ng/ml |

| Diagnostic Product Ions (m/z) | 80 and 107 |

| Internal Standard Example | d₄-C20:4 NAT |

Untargeted and Targeted Lipidomics Profiling Approaches

Lipidomics, the large-scale study of lipids, can be performed using two main strategies: untargeted and targeted profiling. N-stearoyltaurine(1-) can be studied using both approaches.

Untargeted lipidomics aims to measure as many lipids as possible in a sample to get a broad overview of the lipidome. nih.gov This hypothesis-generating approach is useful for discovering novel lipid biomarkers or identifying pathways affected by a particular condition. frontiersin.orgnih.gov For example, untargeted lipidomics analysis of rat brain led to the discovery of N-acyl taurines as a novel class of compounds. caymanchem.com In these studies, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are often used to accurately measure the mass of thousands of lipid species. pnas.org

Targeted lipidomics , in contrast, focuses on measuring a specific, predefined set of lipids with high precision and accuracy. lcms.cz This hypothesis-driven approach is used to quantify specific molecules of interest, such as N-stearoyltaurine(1-) and other related N-acyl taurines. The LC-MS/MS methods described previously are a form of targeted lipidomics. nih.govresearchgate.net This approach is essential for validating findings from untargeted studies and for accurately quantifying changes in specific lipids in response to stimuli.

| Approach | Objective | Typical Instrumentation | Key Advantage |

|---|---|---|---|

| Untargeted Profiling | Comprehensive lipid analysis, discovery of novel lipids. frontiersin.orgnih.gov | High-Resolution MS (e.g., Q-TOF). pnas.org | Broad coverage, hypothesis generation. |

| Targeted Profiling | Accurate quantification of specific, known lipids. lcms.cz | Tandem MS (e.g., Triple Quadrupole). nih.gov | High sensitivity, specificity, and quantitative accuracy. |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a reference method for the absolute quantification of molecules, combining high sensitivity and selectivity with exceptional precision and accuracy. nih.govresearchgate.net This technique is paramount for determining the exact concentration of N-stearoyltaurine(1-) and related N-acyl taurines (NATs) in complex biological matrices such as tissue and biofluids. nih.gov

The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, an isotopically heavier variant of N-stearoyltaurine(1-) or a structurally similar NAT—to the sample at the earliest stage of analysis. researchgate.netnih.gov This "internal standard" is chemically identical to the endogenous analyte and therefore experiences the same variations during sample preparation, extraction, and ionization in the mass spectrometer. nih.gov By measuring the ratio of the signal intensity of the naturally occurring analyte to that of the isotope-labeled internal standard, analysts can correct for sample loss and matrix effects, leading to highly reliable and accurate absolute quantification. researchgate.netsfu.ca

A validated method for the analysis of NATs, including saturated species like N-stearoyltaurine(1-), utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov In such methodologies, a deuterated NAT, like d4-N-arachidonoyl taurine (d4-C20:4 NAT), can serve as an effective internal standard for the entire class of compounds. nih.gov The validation of these methods demonstrates excellent linearity over a defined concentration range and establishes crucial performance metrics. nih.gov

The table below summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of NATs, which is applicable for N-stearoyltaurine(1-).

| Parameter | Value | Description |

| Linearity Range | 1–300 ng/mL | The concentration range over which the instrumental response is proportional to the analyte concentration. |

| Correlation Coefficient (R²) | ≥ 0.9996 | A measure of how well the calibration curve fits the experimental data, indicating excellent linearity. |

| Limit of Detection (LOD) | 0.3–0.4 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

This data is based on a validated method for five representative N-acyl taurines using a deuterated internal standard, demonstrating the capabilities of isotope dilution mass spectrometry. nih.gov

In Situ and Imaging Mass Spectrometry for Spatial Distribution Studies

Understanding where N-stearoyltaurine(1-) is located within tissues is crucial for elucidating its biological function. In situ and imaging mass spectrometry (IMS) are powerful, label-free techniques that enable the visualization of the spatial distribution of lipids, metabolites, and other molecules directly in tissue sections. nih.govnih.govucl.ac.uk

The most common IMS technique used for this purpose is Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging. nih.govresearchgate.net In a typical MALDI-IMS experiment, a thin tissue section is coated with an energy-absorbing matrix. A focused laser is then systematically moved across the tissue surface, desorbing and ionizing molecules from discrete spots. The mass spectrometer analyzes the ions from each spot, generating a mass spectrum that represents the chemical composition at that specific location. By compiling the data from thousands of spots, a two-dimensional ion-density map is created, visualizing the distribution of specific molecules, like N-stearoyltaurine(1-), across the tissue. ucl.ac.ukcolumbia.edu

Research on the broader class of N-acyl taurines has utilized mass spectrometry to map their distribution in various tissues. For instance, quantitative analysis of different sections of the murine gastrointestinal tract has revealed significant variations in NAT concentrations, suggesting distinct regional roles. nih.gov While N-stearoyltaurine(1-) was initially identified during lipidomic analysis of rat brain, detailed imaging studies have expanded our knowledge of its localization in other peripheral tissues. nih.govcaymanchem.com

The table below outlines findings regarding the spatial distribution of the N-acyl taurine class, including long-chain saturated species like N-stearoyltaurine(1-).

| Tissue/Organ | Analytical Technique | Key Spatial Distribution Findings |

| Mouse Intestine | UPLC-MS/MS of discrete sections | NAT levels progressively increase from the duodenum to the colon, with the highest concentrations found in the large intestine. nih.gov |

| Mouse Liver | UPLC-MS/MS | Long-chain saturated NATs are present at relatively low levels (e.g., 25-50 pmol/g) compared to other tissues like the brain. researchgate.net |

| Rat Brain | Mass spectral lipidomic profiling | N-stearoyl taurine was identified as a prominent member of a novel class of fatty acyl amides in the brain. caymanchem.com |

| Heart | LC-MS-based metabolomics | Acyltaurines (taurine-conjugated fatty acids) have been detected in heart tissue. nih.gov |

These findings highlight the heterogeneous distribution of N-acyl taurines across different tissues, underscoring the importance of spatial analysis in understanding their physiological functions. nih.govcaymanchem.comresearchgate.netnih.gov

Advanced Research Paradigms and Future Directions

Systems Biology Approaches to Elucidate N-Stearoyltaurine(1-) Networks

Systems biology offers a holistic framework to understand the intricate web of interactions involving N-stearoyltaurine(1-). By integrating multiple layers of biological information, researchers can construct a more complete picture of how this lipid messenger functions within a living system. sathyabama.ac.in

Integration of Metabolomics, Proteomics, and Transcriptomics Data

A powerful strategy in systems biology is the integration of "omics" data. metwarebio.com This multi-pronged approach allows for a comprehensive analysis of the molecular landscape surrounding N-stearoyltaurine(1-).

Transcriptomics provides a snapshot of gene expression, revealing which genes related to N-stearoyltaurine(1-) synthesis, degradation, and signaling are active under specific conditions. metwarebio.com

Proteomics identifies and quantifies the proteins present, offering insights into the abundance of enzymes and receptors involved in the N-stearoyltaurine(1-) pathway. metwarebio.com

Metabolomics directly measures the levels of N-stearoyltaurine(1-) and other related metabolites, providing a functional readout of the metabolic state. metwarebio.com

By combining these datasets, researchers can identify key regulatory hubs and pathways. For instance, an increase in the transcript for an enzyme involved in N-stearoyltaurine(1-) synthesis, coupled with a corresponding increase in the protein and the metabolite itself, would provide strong evidence for the activation of that specific pathway. metwarebio.comcreative-proteomics.com This integrated approach can help to identify novel biomarkers for disease and elucidate complex biological networks. creative-proteomics.com

Computational Modeling and Network Analysis of Biological Pathways

Computational modeling and network analysis are essential tools for making sense of the large datasets generated by omics studies. nih.gov These approaches allow researchers to simulate and predict the behavior of the biological pathways in which N-stearoyltaurine(1-) is involved.

Advanced computational models can be used to:

Simulate the effects of genetic or pharmacological perturbations on N-stearoyltaurine(1-) levels and downstream signaling. nih.gov

Identify critical nodes and feedback loops within the N-stearoyltaurine(1-) network. sathyabama.ac.in

Predict potential drug targets by identifying enzymes or receptors that, when modulated, have a significant impact on the network. nih.gov

For example, a computational model could be used to simulate the metabolic flux through the N-stearoyltaurine(1-) biosynthetic and degradative pathways, helping to pinpoint rate-limiting steps. nih.gov These models are becoming increasingly sophisticated, incorporating spatial and temporal dynamics to provide a more realistic representation of cellular processes. nih.gov

Gene Editing and Pharmacological Manipulation of N-Stearoyltaurine(1-) Metabolic Enzymes in Research Models

To functionally validate the roles of N-stearoyltaurine(1-), researchers are turning to gene editing technologies and specific pharmacological tools to manipulate the enzymes responsible for its metabolism.

Gene Editing: The CRISPR-Cas9 system has revolutionized the ability to precisely edit the genome of research models. frontiersin.org This technology can be used to:

Knock out the genes encoding enzymes that synthesize or degrade N-stearoyltaurine(1-), allowing for the study of the resulting physiological changes. The initial discovery of N-acyltaurines, for instance, was facilitated by the use of FAAH knockout mice. frontiersin.org

Introduce specific mutations to study the function of a particular amino acid residue within an enzyme. For example, an engineered mouse model with a single amino acid substitution in the enzyme fatty acid amide hydrolase (FAAH) was developed to selectively disrupt the breakdown of N-acyl taurines (NATs) without affecting N-acylethanolamines (NAEs). nih.gov This allowed researchers to specifically study the effects of elevated NAT levels. nih.gov

Pharmacological Manipulation: The development of selective inhibitors and activators for enzymes in the N-stearoyltaurine(1-) pathway is another crucial research avenue. These pharmacological tools allow for the acute and reversible modulation of N-stearoyltaurine(1-) levels, providing insights into its dynamic regulation and signaling functions. nih.gov The use of such tools in animal models can help to elucidate the therapeutic potential of targeting N-stearoyltaurine(1-) metabolism for various diseases. oatext.combsmiab.org

| Research Tool | Application in N-Stearoyltaurine(1-) Research | Example |

| CRISPR-Cas9 | Knockout of metabolic enzymes to study the effects of N-stearoyltaurine(1-) accumulation. | Creation of FAAH knockout mice, which led to the discovery of N-acyltaurines. frontiersin.org |

| Engineered Mouse Models | Introduction of specific mutations to selectively alter enzyme activity. | Development of a FAAH-S268D mouse model that selectively impairs NAT hydrolysis. nih.gov |

| Pharmacological Inhibitors | Acute and reversible modulation of enzyme activity to study dynamic regulation. | Use of selective FAAH inhibitors to investigate the roles of elevated N-acyltaurines. researchgate.net |

Identification of Novel Binding Partners and Effector Molecules Beyond TRP Channels

While Transient Receptor Potential (TRP) channels are established targets of N-acyl taurines, there is growing interest in identifying other binding partners and effector molecules. researchgate.netmedchemexpress.com This expansion of the known interactome of N-stearoyltaurine(1-) is critical for a complete understanding of its biological functions.

Emerging evidence suggests that N-acyl taurines may interact with a broader range of proteins, potentially including other ion channels, G protein-coupled receptors (GPCRs), and intracellular enzymes. jst.go.jp The identification of these novel partners is being pursued through various techniques, including:

Affinity chromatography-mass spectrometry: This technique uses a "bait" molecule (a modified version of N-stearoyltaurine(1-)) to pull down its binding partners from a complex protein mixture.

Computational docking studies: These in silico approaches predict potential binding interactions between N-stearoyltaurine(1-) and a library of protein structures.

Cell-based screening assays: High-throughput screening of cell lines expressing different potential targets can identify those that are modulated by N-stearoyltaurine(1-).

The discovery of new binding partners will open up new avenues of research into the signaling pathways regulated by N-stearoyltaurine(1-) and could reveal previously unknown physiological roles.

Elucidating the Precise Physiological Triggers for N-Stearoyltaurine(1-) Modulation

A key area of future research is to pinpoint the specific physiological and pathophysiological conditions that lead to changes in N-stearoyltaurine(1-) levels. While some studies have shown alterations in N-acyl taurine (B1682933) levels in response to tissue injury and inflammation, the precise triggers remain largely unknown. researchgate.net

Future investigations will likely focus on:

Metabolic challenges: Examining how diet, exercise, and fasting affect N-stearoyltaurine(1-) concentrations in different tissues.

Pathophysiological states: Investigating the modulation of N-stearoyltaurine(1-) in models of metabolic diseases (e.g., obesity, diabetes), neurological disorders, and inflammatory conditions. aging-us.com

Stress responses: Determining whether cellular stressors, such as oxidative stress or endoplasmic reticulum stress, influence N-stearoyltaurine(1-) metabolism.

Understanding what causes N-stearoyltaurine(1-) levels to rise or fall will provide critical clues about its physiological function and its potential as a biomarker for various conditions.

Development of Advanced In Vitro and Organoid Models for Mechanistic Studies

To delve deeper into the cellular and molecular mechanisms of N-stearoyltaurine(1-) action, researchers are increasingly utilizing advanced in vitro models, particularly organoids. nih.govnih.gov

Organoids are three-dimensional cell cultures that mimic the architecture and function of a specific organ. mdpi.comsinobiological.com They offer several advantages over traditional two-dimensional cell cultures, including a more physiologically relevant environment and the presence of multiple cell types. nih.gov

Organoid models can be used to:

Study the cell-type-specific synthesis and release of N-stearoyltaurine(1-). jcpjournal.org

Investigate the effects of N-stearoyltaurine(1-) on cell differentiation, proliferation, and function in a tissue-like context. nih.gov

Model diseases in which N-stearoyltaurine(1-) is implicated and test the efficacy of potential therapeutic interventions. nih.gov

For example, intestinal organoids could be used to study the role of N-stearoyltaurine(1-) in gut health and disease, while brain organoids could help to elucidate its functions in the central nervous system. jcpjournal.org These advanced models will be invaluable for dissecting the intricate mechanisms of N-stearoyltaurine(1-) signaling at the cellular and tissue level. nih.gov

Mechanistic Insights into the Therapeutic Potential of N-Stearoyltaurine(1-) Pathway Modulation (Preclinical Focus)

Preclinical research into the therapeutic potential of N-stearoyltaurine(1-), a member of the N-acyl taurine (NAT) family of lipid signaling molecules, is an emerging field. While direct studies on N-stearoyltaurine(1-) are limited, investigations into the broader class of NATs and their metabolic pathways have revealed several potential mechanisms of action in various physiological and pathological processes. These studies, primarily in animal models and cell cultures, offer a foundational understanding of how modulating the N-stearoyltaurine(1-) pathway could be therapeutically beneficial.

N-stearoyltaurine, also known as N-octadecanoyltaurine, is an endogenous lipid messenger found in mammalian tissues, including the brain. medchemexpress.comcaymanchem.comhmdb.ca It belongs to a class of N-acyl amines, which are fatty acid amides. hmdb.ca The metabolic pathways of NATs are regulated by the enzyme fatty acid amide hydrolase (FAAH), which breaks them down. hmdb.canih.gov Inhibition of FAAH leads to an increase in the endogenous levels of NATs, suggesting that this enzyme is a key regulator of their signaling activity. nih.gov

Preclinical evidence suggests that N-acyl taurines, as a class, are involved in several key biological processes that have therapeutic implications. These include the regulation of cell proliferation, wound healing, and calcium homeostasis. nih.govdiva-portal.org

One area of investigation is the anti-proliferative effects of NATs. Studies on prostate cancer cells have shown that certain NATs can significantly reduce cell proliferation. diva-portal.org For instance, treatment of PC-3 human prostate adenocarcinoma cells with N-arachidonoyl taurine and N-oleoyl taurine led to a marked decrease in cell growth. diva-portal.org The mechanism appears to involve alterations in the cell cycle, with an increase in the subG1 population, which is indicative of apoptosis. diva-portal.org

The role of NATs in wound healing has also been a subject of preclinical research. nih.gov Studies in mice have demonstrated that the disruption of FAAH activity, either genetically or pharmacologically, accelerates the healing of skin wounds. nih.gov This effect is associated with an increase in the levels of specific long-chain saturated NATs at the wound site. nih.gov The proposed mechanism involves the stimulation of keratinocyte motogenesis and fibroblast differentiation. nih.gov This process is thought to be mediated through the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR) and an increase in intracellular calcium levels, with the involvement of transient receptor potential vanilloid-1 (TRPV1) receptors. nih.gov

Furthermore, N-acyl taurines have been identified as activators of transient receptor potential (TRP) calcium channels. medchemexpress.comcaymanchem.comgerli.com This activation can influence a variety of cellular functions by modulating calcium influx. The activation of TRPV1 and TRPV4 channels by NATs has been observed in kidney cells. gerli.com

While these findings are promising, it is important to note that much of the current preclinical data is based on the study of N-acyl taurines as a general class or on specific members other than N-stearoyltaurine(1-). Direct research into the specific mechanistic pathways modulated by N-stearoyltaurine(1-) is necessary to fully elucidate its therapeutic potential.

Detailed Research Findings

The following table summarizes key preclinical findings on the mechanisms of action of N-acyl taurines, providing insights into the potential therapeutic pathways for N-stearoyltaurine(1-).

| Research Area | Model System | Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Anti-Proliferative Effects | PC-3 human prostate adenocarcinoma cells | N-arachidonoyl taurine and N-oleoyl taurine significantly reduced cell proliferation. | Induction of apoptosis and alterations in the cell cycle (increased subG1 population). | diva-portal.org |

| Wound Healing | Mice and primary human keratinocytes/fibroblasts | Disruption of FAAH activity accelerated skin wound healing. Local administration of synthetic NATs stimulated repair-associated responses. | Tyrosine phosphorylation of the epidermal growth factor receptor (EGFR) and increased intracellular calcium levels, involving TRPV1 receptors. | nih.gov |

| Calcium Homeostasis | Kidney cells | N-acyl taurines activate multiple members of the transient receptor potential (TRP) family of calcium channels. | Direct activation of TRPV1 and TRPV4 ion channels. | gerli.com |

Q & A

Q. How to assess the long-term stability of N-stearoyltaurine(1-) in aqueous formulations?

- Methodological Answer:

- Accelerated Stability Testing : Store at 25°C/60% RH, 40°C/75% RH for 3–6 months; analyze via HPLC.

- Arrhenius Modeling : Predict shelf-life using degradation kinetics.

- Forced Degradation Studies : Expose to UV light, oxidative (H₂O₂), and acidic/alkaline conditions to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.